N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound characterized by the presence of both methoxyphenethyl and nitrophenyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 4-nitrophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 2-methoxyphenylacetic acid or 2-methoxybenzoic acid.
Reduction: Formation of N1-(2-methoxyphenethyl)-N2-(4-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyphenethyl)-N2-(4-aminophenyl)oxalamide: Similar structure but with an amine group instead of a nitro group.
N1-(2-methoxyphenethyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chlorine atom instead of a nitro group.
N1-(2-methoxyphenethyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-25-15-5-3-2-4-12(15)10-11-18-16(21)17(22)19-13-6-8-14(9-7-13)20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUKGGUOUDAUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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